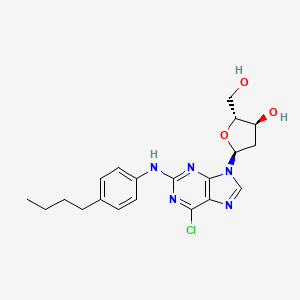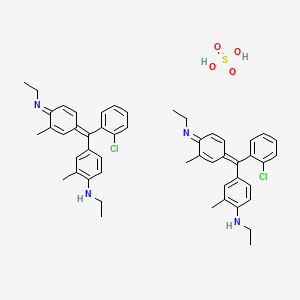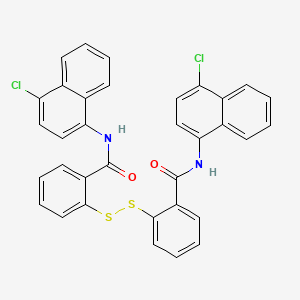
2,2'-Dithiobis(N-(4-chloronaphth-1-yl)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(N-(4-chloronaphth-1-yl)benzamide): , also known by its systematic name 2,2’-Disulfanediyldibenzamide , has the molecular formula C14H12N2O2S2 The compound’s average mass is approximately 304.4 Da .
Preparation Methods
Industrial Production Methods: As of now, there is no widely established industrial-scale production method for 2,2’-Dithiobis(N-(4-chloronaphth-1-yl)benzamide) . Research in this area is limited, and further investigation is needed to develop efficient and scalable production processes.
Chemical Reactions Analysis
Reactivity: This compound can undergo various chemical reactions, including:
Oxidation: It may be susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions can modify its disulfide bonds.
Substitution: The chlorine atoms on the naphthalene ring may participate in substitution reactions.
Thiol-Disulfide Exchange: Thiols or reducing agents can break the disulfide bonds.
Amide Formation: Amine coupling reagents (e.g., EDC, DCC) can facilitate amide bond formation.
Major Products: The major products formed during these reactions include modified versions of the original compound, such as disulfide-linked dimers or amide derivatives.
Scientific Research Applications
Chemistry:
Crosslinking Agent: Due to its disulfide bonds, this compound can serve as a crosslinking agent in polymer chemistry.
Materials Science: It may find applications in materials with desired mechanical properties.
Antioxidant Properties: Its disulfide bonds suggest potential antioxidant activity.
Biological Probes: Researchers can use it as a probe to study protein disulfide bonds.
Drug Development: Further exploration may reveal therapeutic applications.
Adhesives and Coatings: Its crosslinking properties could be useful in adhesives and coatings.
Mechanism of Action
The exact mechanism by which 2,2’-Dithiobis(N-(4-chloronaphth-1-yl)benzamide) exerts its effects remains an area of active research. It likely involves interactions with cellular components, including proteins and enzymes.
Comparison with Similar Compounds
While this compound is relatively unique due to its specific substitution pattern and disulfide bonds, similar compounds include:
2,2’-Dithiobis(benzamide): A related compound with a simpler structure.
2,2’-Dithiobis-(N-(4-sulfamoylphenyl)-benzamide): A structurally related compound with sulfamoyl groups
Properties
CAS No. |
98051-79-7 |
|---|---|
Molecular Formula |
C34H22Cl2N2O2S2 |
Molecular Weight |
625.6 g/mol |
IUPAC Name |
N-(4-chloronaphthalen-1-yl)-2-[[2-[(4-chloronaphthalen-1-yl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H22Cl2N2O2S2/c35-27-17-19-29(23-11-3-1-9-21(23)27)37-33(39)25-13-5-7-15-31(25)41-42-32-16-8-6-14-26(32)34(40)38-30-20-18-28(36)22-10-2-4-12-24(22)30/h1-20H,(H,37,39)(H,38,40) |
InChI Key |
RBJIQQPFTZKEBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=CC=C(C6=CC=CC=C65)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


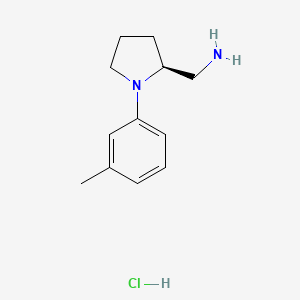
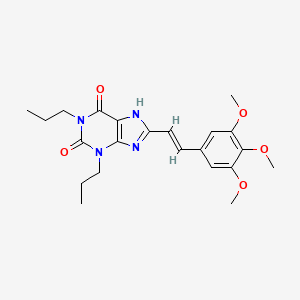

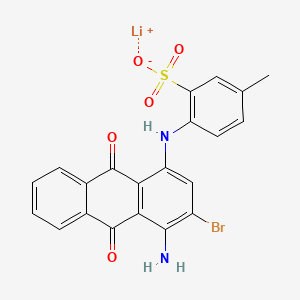

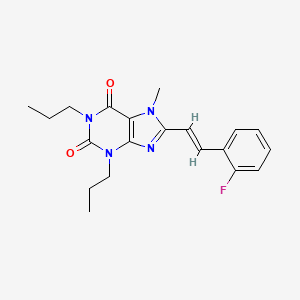
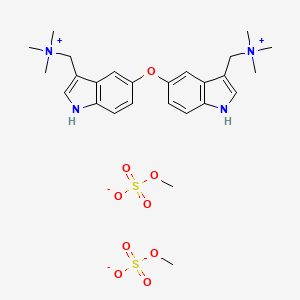

![methyl (1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B12781053.png)
![N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid](/img/structure/B12781061.png)
![tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B12781067.png)

